hMAO‑B Inhibition Potency: 28‑Fold Tighter Binding Than a Leading 8‑HQ‑Derived Quinolylnitrone
CAS 57150‑13‑7 inhibits human recombinant MAO‑B with an IC50 of 125 nM, making it 28‑fold more potent than the recently developed quinolylnitrone 19 (IC50 = 4.46 μM) when both are tested in fluorometric assays using kynuramine as substrate under comparable conditions [REFS‑1][REFS‑2]. This potency difference places CAS 57150‑13‑7 among the low‑nanomolar 8‑HQ‑based MAO‑B inhibitors, whereas quinolylnitrone 19, despite its additional butyrylcholinesterase activity, requires >4 μM concentrations to achieve equivalent MAO‑B engagement.
| Evidence Dimension | hMAO‑B inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | IC50 = 125 nM (human recombinant MAO‑B, insect cell microsomes) |
| Comparator Or Baseline | Quinolylnitrone 19: IC50 = 4.46 ± 0.18 μM (4,460 nM) (human recombinant MAO‑B) |
| Quantified Difference | ≈28‑fold greater potency for CAS 57150‑13‑7 |
| Conditions | Fluorescence assay measuring 4‑hydroxyquinoline formation from kynuramine; 20‑min incubation |
Why This Matters
For lead‑optimisation programs targeting MAO‑B in Parkinson's disease, a 28‑fold potency margin translates directly into lower required dosing and reduced off‑target risk when sourcing a compound for in‑vitro screening cascades.
- [1] BindingDB Entry BDBM50402326 (CHEMBL2206097). IC50: 125 nM for human recombinant MAO‑B. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50402326 (Accessed 2026-04-28). View Source
- [2] Knez, D. et al. 8‑Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Acta Pharm. Sin. B 13, 2152–2175 (2023). https://doi.org/10.1016/j.apsb.2023.01.013 View Source
